1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
Description
This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural attributes include:
- 5-Position: Substituted with an isopentyl (3-methylbutyl) group and two methyl groups.
- 4-Position: An oxo (keto) group.
- 7-Position: Methanesulfonamide (-SO₂NH₂) moiety.
- Side Chain: A 4-fluorophenyl group linked via a methyl bridge.
The isopentyl and dimethyl groups likely influence steric effects and metabolic stability .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O4S/c1-16(2)11-12-26-20-13-19(9-10-21(20)30-15-23(3,4)22(26)27)25-31(28,29)14-17-5-7-18(24)8-6-17/h5-10,13,16,25H,11-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXYIRIYEQIUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure suggests diverse biological activities, particularly as a kinase inhibitor and in anti-inflammatory applications. This article reviews its biological activity based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 412.5 g/mol. The structural components include:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Isopentyl chain : Contributes to the compound's pharmacokinetics.
- Tetrahydrobenzo[b][1,4]oxazepin core : Central to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H29FN2O3 |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 921843-15-4 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Kinase inhibitors are crucial in cancer treatment and other diseases due to their role in regulating cell proliferation and survival.
Anti-inflammatory Effects
Recent studies indicate that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) in various cell lines.
Case Study Findings :
A study evaluated the effects of the compound on RAW264.7 macrophage cells. The results showed that treatment with the compound led to a marked reduction in COX-2 and iNOS expression levels compared to untreated controls.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 1-(4-fluorophenyl)-... | 19.45 ± 0.07 | 42.1 ± 0.30 |
Kinase Inhibition
The compound also demonstrates potent inhibitory activity against several kinases implicated in cancer progression. In vitro assays have shown that it can effectively reduce cell viability in cancer cell lines by inducing apoptosis.
Research Findings :
In a comparative study against known kinase inhibitors, the compound exhibited IC50 values comparable to established drugs, suggesting its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the fluorophenyl group and the isopentyl chain significantly influence the biological activity of the compound. Substituents that enhance electron density on the aromatic ring tend to increase potency against targeted kinases.
Comparison with Similar Compounds
Benzo[b][1,4]Oxazepine vs. Benzo[b][1,4]Oxazine
- Target Compound : 7-membered oxazepine ring with oxygen and nitrogen.
- Apararenone (): 6-membered oxazine ring (CAS 945966-46-1).
Substituent Modifications
Sulfonamide Substituents
Fluorine Positioning
- Target Compound : Fluorine at the para position of the phenyl group.
- Compound : Fluorine at meta with a methoxy group at para.
Computational Similarity Analysis
Tanimoto and Dice Coefficients
- Methods : Structural fingerprints (MACCS, Morgan) quantify similarity.
Graph-Based Comparisons
- Advantage : Captures stereochemical and connectivity nuances (e.g., oxazepine vs. oxazine).
- Limitation : Computationally intensive for large molecules (NP-hard problem) .
Bioactivity and Physicochemical Profiling
Bioactivity Clustering ()
- Compounds with similar structural fingerprints (e.g., sulfonamide-fluorophenyl motifs) cluster in bioactivity profiles.
- Prediction: The target compound may share bioactivity with Apararenone (), a known bioactive molecule, but divergent core rings could alter target specificity.
Pharmacokinetics
- LogP : The isopentyl group in the target compound suggests higher logP vs. methoxy-containing analogs ().
- Metabolic Stability: Dimethyl groups may reduce CYP450-mediated oxidation compared to non-methylated analogs .
Analytical Comparisons
NMR and MS/MS Fragmentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
